molecular formula C21H20N4O3S B4318230 N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide

Cat. No.: B4318230
M. Wt: 408.5 g/mol
InChI Key: VCRREYBMZCLMNL-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide is a complex organic compound that features a benzodioxole moiety and a diazatricyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The starting materials might include benzodioxole derivatives and diazatricyclo compounds. Common synthetic routes could involve:

    Formation of the benzodioxole moiety: This might involve the reaction of catechol with formaldehyde.

    Introduction of the diazatricyclo structure: This could be achieved through cyclization reactions involving nitriles and amines.

    Thioacetamide linkage: The final step might involve the coupling of the benzodioxole and diazatricyclo intermediates using thioacetamide under specific conditions such as the presence of a base or catalyst.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route for scalability, yield, and purity. This might involve:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

    Safety and Environmental Considerations: Ensuring that the production process adheres to safety regulations and minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the cyano group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the benzodioxole or diazatricyclo moieties.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts for specific reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological systems.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Possible use in the development of new materials or chemicals.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets. This could include:

    Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Pathway involvement: Affecting biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide: can be compared with other benzodioxole and diazatricyclo derivatives.

    Unique Features: Its unique combination of functional groups and structural motifs might confer distinct biological or chemical properties.

Highlighting Uniqueness

    Structural uniqueness: The combination of benzodioxole and diazatricyclo structures.

    Functional uniqueness: Specific reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c22-9-15-8-16-20(14-3-5-25(16)6-4-14)24-21(15)29-11-19(26)23-10-13-1-2-17-18(7-13)28-12-27-17/h1-2,7-8,14H,3-6,10-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRREYBMZCLMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C=C(C(=N3)SCC(=O)NCC4=CC5=C(C=C4)OCO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide

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